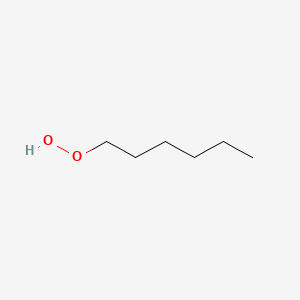
Hydroperoxide, hexyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Hydroperoxide, hexyl can be synthesized through several methods. One common synthetic route involves the oxidation of hexanol using hydrogen peroxide in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the selective formation of the hydroperoxide. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Análisis De Reacciones Químicas
Hydroperoxide, hexyl undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, it can be reduced to hexanol.
Decomposition: It can decompose to form hexanol and oxygen, especially in the presence of catalysts like manganese dioxide or potassium iodide.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide, catalysts like manganese dioxide, and reducing agents such as sodium borohydride. Major products formed from these reactions include hexanol, oxygen, and various substituted hexyl derivatives.
Aplicaciones Científicas De Investigación
Hydroperoxide, hexyl has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is studied for its potential role in biological oxidation processes and as a model compound for understanding the behavior of hydroperoxides in biological systems.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its oxidative properties.
Industry: It is used in the production of polymers and as an initiator for polymerization reactions.
Mecanismo De Acción
The mechanism of action of hydroperoxide, hexyl involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. The molecular targets include cellular membranes and enzymes involved in oxidative stress responses. The pathways involved in its action include the Fenton reaction, where iron catalyzes the formation of hydroxyl radicals from hydroperoxides.
Comparación Con Compuestos Similares
Hydroperoxide, hexyl can be compared with other hydroperoxides such as:
Methyl hydroperoxide (CH₃OOH): A simpler hydroperoxide with similar oxidative properties but different reactivity due to the shorter alkyl chain.
Cyclohexyl hydroperoxide (C₆H₁₁OOH): A cyclic hydroperoxide with different steric and electronic properties, leading to variations in reactivity and applications.
Tert-butyl hydroperoxide (C₄H₉OOH): A branched hydroperoxide with higher stability and different industrial applications.
Propiedades
Número CAS |
4312-76-9 |
|---|---|
Fórmula molecular |
C6H14O2 |
Peso molecular |
118.17 g/mol |
Nombre IUPAC |
1-hydroperoxyhexane |
InChI |
InChI=1S/C6H14O2/c1-2-3-4-5-6-8-7/h7H,2-6H2,1H3 |
Clave InChI |
RZICEOJUAFHYFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid](/img/structure/B14163068.png)
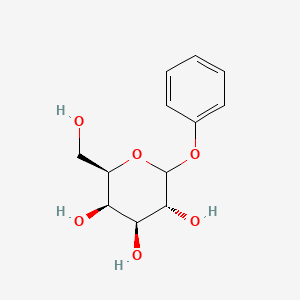
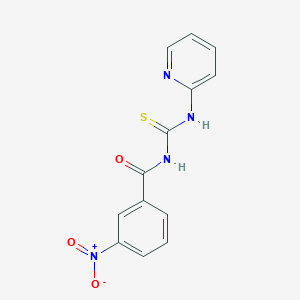
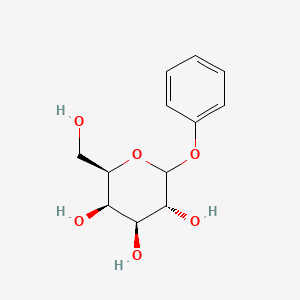

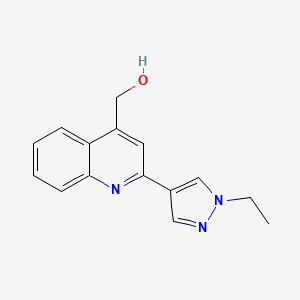
![17-(4-tert-butylphenyl)-N-(3,4-dichlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14163099.png)
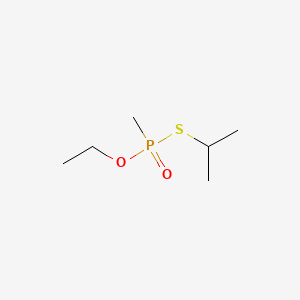
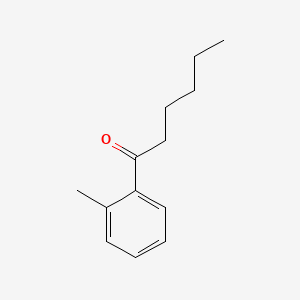
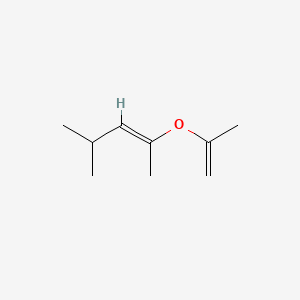
![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14163119.png)
![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)
